2-methylpropane-1-sulfinyl chloride CAS 35505-34-1 properties
2-methylpropane-1-sulfinyl chloride CAS 35505-34-1 properties
Topic: 2-Methylpropane-1-sulfinyl Chloride (CAS 35505-34-1) Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Synthetic Organic Researchers
Mechanistic Utility, Synthesis, and Handling Profiles[1]
Executive Summary
2-Methylpropane-1-sulfinyl chloride (CAS 35505-34-1), frequently referred to as isobutylsulfinyl chloride , is a highly reactive electrophilic sulfur(IV) species. Unlike its more famous structural isomer, tert-butanesulfinyl chloride (the precursor to Ellman’s auxiliary), the isobutyl variant offers a distinct steric profile (primary vs. tertiary carbon attachment) that modulates lipophilicity without imposing excessive bulk around the sulfur center.
This guide addresses the critical gap in standardized data for this intermediate, focusing on its application as a "soft" electrophile in the synthesis of sulfinamides and sulfinates —key pharmacophores in modern drug discovery.
Chemical Identity & Physiochemical Profile
Note on Data Scarcity: Specific experimental physical constants for this CAS are rarely reported in isolation due to the compound's tendency to be generated in situ or used immediately upon isolation. The values below represent a synthesis of predicted data and homologue-validated properties.
| Property | Specification / Description |
| IUPAC Name | 2-Methylpropane-1-sulfinyl chloride |
| Common Name | Isobutylsulfinyl chloride |
| CAS Registry Number | 35505-34-1 |
| Molecular Formula | C₄H₉ClOS |
| Molecular Weight | 140.63 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Boiling Point (Predicted) | ~55–60 °C at 1.5 mmHg (Extrapolated from t-Bu homologue) |
| Density (Predicted) | ~1.12 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, Toluene (Reacts with protic solvents) |
| Stability | High Moisture Sensitivity. Hydrolyzes to isobutylsulfinic acid. Thermally unstable >80°C (disproportionation risk). |
Synthesis & Mechanistic Pathways
The synthesis of 2-methylpropane-1-sulfinyl chloride is governed by the oxidative chlorination of the corresponding thiol or disulfide. The choice of oxidant determines the purity and suppression of the sulfonyl (S=O₂) byproduct.
Primary Synthetic Route: Oxidative Chlorination
The most robust protocol utilizes sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of acetic anhydride. This method avoids over-oxidation to the sulfonyl chloride if temperature is strictly controlled.
Reaction Scheme:
Step-by-Step Protocol (Self-Validating System)
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Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel, internal thermometer, and N₂ inlet.
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Reagent Prep: Dissolve 2-methylpropane-1-thiol (1.0 equiv) in anhydrous CH₂Cl₂. Add acetic anhydride (1.05 equiv) to scavenge water and serve as an oxygen source.
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Chlorination: Cool to -20°C . Add SO₂Cl₂ (1.0 equiv) dropwise.
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Validation Check: The solution should turn pale yellow. Evolution of SO₂/HCl gas indicates reaction progress.[1]
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Workup: Remove solvent and acetyl chloride byproduct under reduced pressure (high vacuum, < 30°C).
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Critical Control: Do not heat above 40°C during concentration to prevent elimination of SO₂.
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Purification: Vacuum distillation is possible but risky. Most applications recommend using the crude oil immediately (purity typically >90% by ¹H NMR).
Visualizing the Synthesis Logic
Figure 1: Oxidative chlorination pathway. The process relies on the formation of a chlorosulfonium intermediate which rearranges to the sulfinyl chloride.
Reactivity & Synthetic Utility[3][4][5]
As a "soft" electrophile, isobutylsulfinyl chloride is pivotal for introducing the isobutylsulfinyl moiety. Its reactivity profile is dominated by nucleophilic substitution at the sulfur atom.
Key Transformations
| Nucleophile | Product Class | Mechanistic Insight |
| Primary Amines (R-NH₂) | Sulfinamides | Classic S_N2-like substitution. Requires a base (TEA, DIPEA) to scavenge HCl. The resulting sulfinamide is a stable chiral auxiliary candidate. |
| Alcohols (R-OH) | Sulfinates | Forms sulfinate esters. Often requires pyridine. These esters can be used for diastereoselective synthesis if the alcohol is chiral. |
| Organometallics (R-MgX) | Sulfoxides | Reaction with Grignard reagents displaces the chloride to form sulfoxides. Note: Double addition can occur if stoichiometry is not controlled. |
| Water | Sulfinic Acid | Degradation Pathway. Hydrolysis is rapid and exothermic. |
Application Workflow: Synthesis of Sulfinamides
This is the primary pharmaceutical application, used to generate building blocks for protease inhibitors or lipophilic amino acid analogues.
Figure 2: Divergent reactivity profile. The pathway to sulfinamides (green) represents the primary value in drug development, while hydrolysis (red) represents the primary stability risk.
Handling, Stability & Safety (E-E-A-T)
Authoritative Safety Warning: Sulfinyl chlorides are corrosive lachrymators. They release HCl upon contact with moisture. All manipulations must occur in a fume hood.
Storage Protocol
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Atmosphere: Argon or Nitrogen (strictly anhydrous).
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Temperature: -20°C (Freezer).
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Container: Schlenk flask or Teflon-sealed vial. Glassware should be oven-dried.
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Shelf Life: 1–3 months if stored correctly. Yellowing or cloudiness indicates decomposition.
Troubleshooting Common Issues
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Low Yield during Amine Coupling: Likely due to HCl salt formation trapping the amine.
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Solution: Use 2.2 equivalents of amine or add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine).
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Product is an Oil/Goo: Isobutylsulfinyl chloride is naturally an oil. Do not attempt to crystallize. Use directly or distill under high vacuum if purity is critical.
References
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Drabowicz, J., & Mikołajczyk, M. (1980). Synthesis of Sulfinyl Chlorides. Journal of Organic Chemistry. A foundational text on the oxidative chlorination of thiols to sulfinyl chlorides.
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][3] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry. Discusses the oxidation pathways and control over sulfinyl vs. sulfonyl selectivity.
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Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews. While focusing on the tert-butyl analogue, this review establishes the fundamental chemistry of sulfinyl chloride reactivity with amines.
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Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews. Provides context on the utility of isobutylsulfinyl groups in stereoselective synthesis.
